molecular formula C26H34N2O4 B13140451 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione CAS No. 88476-76-0

1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione

Cat. No.: B13140451
CAS No.: 88476-76-0
M. Wt: 438.6 g/mol
InChI Key: WNOAZUFOZKQFQU-UHFFFAOYSA-N
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Description

1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical properties and potential applications in various fields. Anthraquinones are a class of organic compounds that have been extensively studied for their diverse biological activities and industrial applications.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells . Additionally, its redox properties enable it to participate in electron transfer reactions, making it useful in energy storage applications .

Biological Activity

1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its structure enables it to participate in various biological activities, particularly in the context of cancer research and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and relevant research findings.

  • IUPAC Name : 1,4-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione
  • Molecular Formula : C26H34N2O4
  • Molecular Weight : 442.56 g/mol

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts normal DNA replication and transcription processes, leading to cytotoxic effects in cancer cells. The compound also inhibits key metabolic enzymes, which contributes to its anticancer properties.

Key Mechanisms:

  • DNA Intercalation : Disrupts replication and transcription.
  • Enzyme Inhibition : Affects cellular metabolism and promotes apoptosis.

Anticancer Properties

Research has indicated that anthraquinone derivatives exhibit significant anticancer activities. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, revealing structure-activity relationships that suggest modifications can enhance efficacy.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa5.0DNA intercalation
2,6-Bis(2-(diethylamino)ethoxy)anthraquinoneK56210.0Apoptosis induction
Aloe-emodinNeuroblastoma13.0Caspase activation

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various anthraquinone derivatives on HeLa cells. The results showed that this compound exhibited an IC50 value of 5 µM, indicating potent activity against cervical cancer cells.
  • Mechanistic Insights : Research involving thermal denaturation studies demonstrated that this compound binds effectively to DNA, with a preference for occupying both major and minor grooves. This binding mode is crucial for its anticancer activity as it leads to cell cycle arrest and apoptosis.
  • In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor reduction in xenograft models of human cancers. The mechanism involves both direct cytotoxicity and modulation of tumor microenvironment factors.

Comparative Analysis with Other Anthraquinones

The biological activity of this compound can be compared with other anthraquinone derivatives:

Compound NameStructure Activity RelationshipNotable Effects
1,5-Bis(2-(diethylamino)ethyl)aminoanthraquinoneSimilar DNA-binding properties but lower potencyModerate cytotoxicity
EmodinExhibits apoptosis via p53 pathwayEffective against multiple cancer types
Aloe-emodinSelective against neuroectodermal tumorsInduces apoptosis through caspase activation

Properties

CAS No.

88476-76-0

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

1,4-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-14-22(32-18-16-28(7-3)8-4)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-14H,5-8,15-18H2,1-4H3

InChI Key

WNOAZUFOZKQFQU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C2C(=C(C=C1)OCCN(CC)CC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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